17-Hydroxywortmannin

Vue d'ensemble

Description

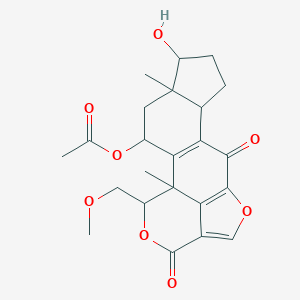

3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- is a complex organic compound belonging to the extended flavonoid family . This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- typically involves multi-step organic reactionsThe final steps involve the addition of the acetyloxy, hydroxy, methoxymethyl, and dimethyl groups under controlled conditions to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxymethyl and acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Applications De Recherche Scientifique

Chemistry

- Study of PI3K Signaling Pathways : 17-Hydroxywortmannin serves as a valuable tool for investigating the intricacies of PI3K signaling pathways, which are crucial in cell growth and metabolism.

Biology

- Modulation of Autophagy and Apoptosis : This compound has been extensively studied for its role in regulating autophagy and apoptosis in various cell types. Notably, it restores apoptotic responses in TRAIL-resistant cancer cells, making it a focal point in cancer biology research .

Medicine

- Cancer Therapy : Due to its ability to inhibit PI3K, this compound is explored as a potential therapeutic agent to overcome drug resistance in cancer treatments. Its pegylated derivatives, such as PWT-458, demonstrate improved stability and therapeutic index, making them promising candidates for further development .

- Combination Therapies : The compound has shown efficacy when combined with other agents like TRAIL, enhancing therapeutic outcomes in colon cancer models.

Case Study 1: Antitumor Activity

A study demonstrated that pegylated this compound (PWT-458) exhibits significant antitumor activity against non-small cell lung cancer (NSCLC) by inhibiting tumor growth in preclinical models such as A549 cells. Multiple dose-response experiments confirmed its efficacy in reducing tumor proliferation .

Case Study 2: Autophagy Regulation

Research indicated that this compound modulates autophagy by targeting the PIK3C3-BECN1 complex. This interaction is crucial for understanding how cellular stress responses can be manipulated for therapeutic benefits in cancer treatment.

Mécanisme D'action

The mechanism of action of 3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other extended flavonoids with fused ring structures, such as:

- α-naphthoflavone

- β-naphthoflavone

- (−)-(2S)-5,2’-dihydroxy-6’‘,6’‘-dimethylchromeno-(7,8:2’‘,3’‘)-3’-prenylflavanone .

Uniqueness

What sets 3H-Furo(4,3,2-de)indeno(4,5-h)-2-benzopyran-3,6(1H)-dione, 11-(acetyloxy)-6b,7,8,9,9a,10,11,11b-octahydro-9-hydroxy-1-(methoxymethyl)-9a,11b-dimethyl- apart is its unique combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Propriétés

IUPAC Name |

[6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJORQYAOTYVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910861 | |

| Record name | 9-Hydroxy-1-(methoxymethyl)-9a,11b-dimethyl-3,6-dioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][2]benzopyran-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108740-89-2 | |

| Record name | 17-Hydroxywortmannin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108740892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-1-(methoxymethyl)-9a,11b-dimethyl-3,6-dioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h][2]benzopyran-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.